硫酸イットリウム(III)八水和物

概要

説明

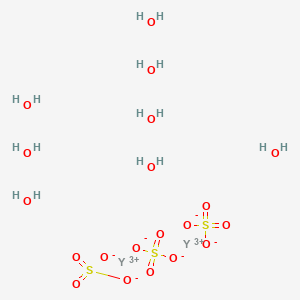

Yttrium(III) sulfate octahydrate is an inorganic compound with the chemical formula Y₂(SO₄)₃·8H₂O. It is a white solid that is soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique properties .

科学的研究の応用

Yttrium(III) sulfate octahydrate has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other yttrium compounds.

Biology and Medicine: Utilized in the development of medical imaging agents and as a component in certain pharmaceuticals.

Industry: Employed in the production of structural ceramics, optical glasses, and catalysts. .

作用機序

Target of Action

Yttrium(III) sulfate octahydrate primarily targets the sulfate groups in its structure . The compound is composed of yttrium ions surrounded by eight oxygen atoms in the form of a distorted square antiprism . Four of these oxygen atoms belong to monodentate sulfate groups .

Mode of Action

The interaction of Yttrium(III) sulfate octahydrate with its targets results in a unique structural configuration. In the sulfate group, the oxygen atoms are linked to three Y3+ cations, while another sulfate group connects only two Y3+ cations . This results in a coordination that can be written as Y(H2O)4(S1O4)3(S2O4) .

Biochemical Pathways

The compound’s unique structure and coordination suggest that it may interact with biochemical pathways involving sulfate groups and yttrium ions .

Pharmacokinetics

The compound is soluble in water , which suggests it may have good bioavailability

Result of Action

Its unique structure and coordination suggest it may have specific interactions with cells and molecules that involve yttrium ions and sulfate groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Yttrium(III) sulfate octahydrate. For instance, its solubility in water suggests that the compound’s action may be influenced by the hydration levels in its environment.

準備方法

Synthetic Routes and Reaction Conditions: Yttrium(III) sulfate octahydrate can be synthesized by reacting yttrium oxide, yttrium hydroxide, or yttrium carbonate with sulfuric acid. The general reaction is as follows: [ 2Y(OH)₃ + 3H₂SO₄ → Y₂(SO₄)₃ + 6H₂O ] This reaction involves dissolving yttrium hydroxide in sulfuric acid, followed by crystallization to obtain yttrium(III) sulfate octahydrate .

Industrial Production Methods: In industrial settings, yttrium(III) sulfate octahydrate is often produced as an intermediate in the recovery of yttrium from minerals such as monazite and xenotime. The process involves several steps, including the extraction of yttrium from the mineral matrix, purification, and conversion to the sulfate form .

化学反応の分析

Types of Reactions: Yttrium(III) sulfate octahydrate can undergo various chemical reactions, including:

Formation of Double Salts: It can form double salts with alkali metals, such as potassium yttrium sulfate (K₃Y(SO₄)₃) and sodium yttrium sulfate (Na₃Y(SO₄)₃).

Hydrolysis: In aqueous solutions, yttrium(III) sulfate octahydrate can hydrolyze to form yttrium hydroxide and sulfuric acid.

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis of yttrium(III) sulfate octahydrate.

Alkali Metal Sulfates: Used to form double salts with yttrium(III) sulfate.

Major Products Formed:

Double Salts: Such as potassium yttrium sulfate and sodium yttrium sulfate.

Yttrium Hydroxide: Formed during hydrolysis in aqueous solutions.

類似化合物との比較

- Lanthanum(III) sulfate octahydrate (La₂(SO₄)₃·8H₂O)

- Cerium(III) sulfate octahydrate (Ce₂(SO₄)₃·8H₂O)

- Neodymium(III) sulfate octahydrate (Nd₂(SO₄)₃·8H₂O)

Uniqueness: Yttrium(III) sulfate octahydrate is unique due to its specific coordination environment and the ability to form stable complexes with various ligands. Its applications in advanced materials, such as optical glasses and catalysts, highlight its distinct properties compared to other rare-earth sulfates .

生物活性

Yttrium(III) sulfate octahydrate, with the chemical formula , is an inorganic compound that has garnered attention in various scientific fields, particularly for its biological activities and potential applications. This article delves into the biological activity of this compound, exploring its synthesis, properties, and relevant research findings.

Yttrium(III) sulfate octahydrate is characterized by its crystalline structure, typically appearing white to pale yellow. It has a molar mass of approximately 610.12 g/mol and a specific gravity of 2.558 at 25°C. The compound is soluble in water but insoluble in ethanol and alkali . It decomposes at temperatures above 700°C and loses its water of hydration at around 120°C .

The synthesis of yttrium(III) sulfate octahydrate can be achieved through several methods, including the reaction of yttrium oxide or hydroxide with sulfuric acid:

This reaction highlights the compound's formation from readily available precursors, making it accessible for research applications .

Toxicological Profile

Yttrium(III) sulfate octahydrate is classified as an irritant, with risk codes indicating potential harm to the eyes, respiratory system, and skin upon contact . Safety protocols recommend appropriate personal protective equipment (PPE) when handling this compound to mitigate risks associated with exposure.

Applications in Biomedical Research

Recent studies have investigated the use of yttrium compounds in various biomedical applications due to their unique properties. For instance, yttrium ions have been explored for their potential in enhancing the properties of anodic oxide films on aluminum substrates. Research indicates that yttrium sulfate can improve the corrosion resistance and microhardness of these films, suggesting its utility in protective coatings for biomedical devices .

Case Studies

-

Corrosion Resistance Enhancement :

- A study focused on the effects of yttrium sulfate pulse sealing on anodic oxide films showed significant improvements in corrosion resistance compared to traditional sealing methods. The electrochemical impedance spectroscopy (EIS) results indicated that yttrium-treated films had a self-corrosion potential approximately 280 mV higher than those sealed with boiling water, demonstrating enhanced protective qualities .

-

Photoluminescence Properties :

- Research into yttrium-based materials has revealed that incorporating yttrium sulfate into luminescent materials can influence their photoluminescence characteristics. The presence of yttrium ions was found to enhance luminescent properties in certain applications, making it a candidate for use in optical devices and displays .

Comparative Analysis

The following table summarizes key properties and findings related to yttrium(III) sulfate octahydrate:

| Property/Study | Description/Findings |

|---|---|

| Molecular Formula | |

| Molar Mass | 610.12 g/mol |

| Solubility | Soluble in water; insoluble in ethanol |

| Decomposition Temperature | Decomposes at >700°C |

| Toxicity | Irritant; requires PPE |

| Corrosion Resistance Study | Improved self-corrosion potential by 280 mV |

| Photoluminescence Study | Enhances luminescent properties in optical materials |

特性

IUPAC Name |

yttrium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Y/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBXBIHFXZAMLA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20S3Y2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225470 | |

| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7446-33-5 | |

| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium(III) sulfate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic crystal structure of Yttrium(III) sulfate octahydrate?

A1: Yttrium(III) sulfate octahydrate (Y2(SO4)3·8H2O) forms infinite layers parallel to the (101̅) plane []. The fundamental building block of these layers is the [Y(H2O)4(SO4)3/2] unit. These layers are interconnected solely through moderately strong hydrogen bonds. The yttrium ion (Y3+) is surrounded by eight oxygen atoms, forming a distorted square antiprism geometry. Four of these oxygen atoms come from water molecules, and the remaining four come from sulfate groups [].

Q2: Is Yttrium(III) sulfate octahydrate similar to other compounds in terms of structure?

A2: Yes, Yttrium(III) sulfate octahydrate shares its structural framework with other rare-earth sulfate octahydrates. This commonality suggests a recurring structural motif within this family of compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。